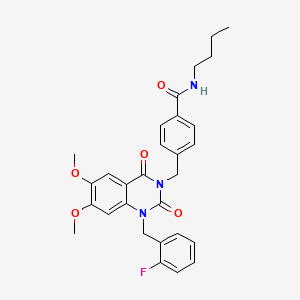

N-butyl-4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

Properties

CAS No. |

1189912-32-0 |

|---|---|

Molecular Formula |

C29H30FN3O5 |

Molecular Weight |

519.573 |

IUPAC Name |

N-butyl-4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C29H30FN3O5/c1-4-5-14-31-27(34)20-12-10-19(11-13-20)17-33-28(35)22-15-25(37-2)26(38-3)16-24(22)32(29(33)36)18-21-8-6-7-9-23(21)30/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34) |

InChI Key |

HJYQURKPCAUWLH-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

N-butyl-4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C29H30FN3O5

- Molecular Weight : 519.573 g/mol

- CAS Number : 1189912-32-0

- IUPAC Name : N-butyl-4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide

The compound exhibits a variety of biological activities attributed to its structural features. The presence of the quinazoline moiety is significant as quinazolines are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Research has demonstrated that derivatives of quinazoline compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies on similar compounds have shown that they can induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound's benzamide structure suggests potential antimicrobial properties. Benzamide derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies indicate that certain benzamide derivatives show significant antibacterial effects with minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Table: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Effective against bacteria | |

| Antiviral | Potential activity observed |

Case Studies

- Anticancer Efficacy : A study conducted on a related compound demonstrated that treatment with a quinazoline derivative led to a 70% reduction in tumor size in xenograft models of breast cancer after 4 weeks of treatment. The mechanism was linked to the downregulation of anti-apoptotic proteins.

- Antimicrobial Testing : In vitro testing of benzamide derivatives showed activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL. This suggests that this compound may possess similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-benzamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone-Benzamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: The 2-fluorobenzyl group (vs. N-alkyl chains (butyl vs. methoxypropyl) modulate lipophilicity, with longer chains (butyl) favoring membrane penetration .

Synthetic Pathways: Quinazolinone derivatives are typically synthesized via cyclization of hydrazinecarbothioamides or Friedel-Crafts alkylation . S-alkylation (e.g., thioether formation in ) contrasts with N-alkylation in benzamide synthesis .

Spectral Differentiation :

- IR Spectroscopy : Absence of C=O stretches (1663–1682 cm⁻¹) in triazole derivatives confirms cyclization .

- MS Data : Molecular ion peaks (e.g., m/z 589.1) validate purity and structural integrity .

Research Findings and Implications

- Structural Flexibility : Modifications at the N1 (benzyl) and benzamide positions enable tuning of pharmacokinetic properties. For instance, fluorinated benzyl groups may reduce metabolic degradation .

- Lumping Strategy Relevance: Compounds with similar cores (e.g., quinazolinone vs. triazole) may be grouped for property prediction, though core-specific bioactivity varies significantly .

- Comparative Limitations : Direct pharmacological data (e.g., IC₅₀) are absent in the provided evidence; structural comparisons rely on synthetic and spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.